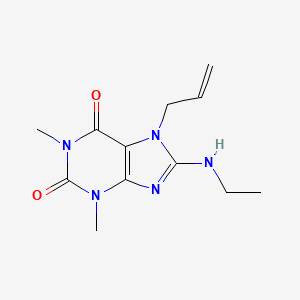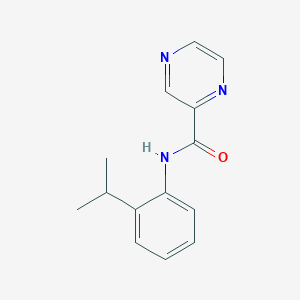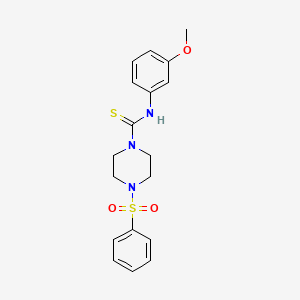
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by Dr. Dario R. Alessi and his colleagues at the University of Dundee in Scotland. Since then, D609 has been used in various studies to investigate its mechanism of action and its potential applications in treating different diseases.
Wirkmechanismus
The mechanism of action of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is not fully understood, but it is believed to involve the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a second messenger that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, this compound can reduce the production of DAG and inhibit the activation of PKC.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by activating caspases, which are enzymes that cleave specific proteins and lead to cell death. This compound can also inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which are involved in the regulation of apoptosis.
In endothelial cells, this compound can inhibit the production of ROS, which are involved in oxidative stress and inflammation. ROS can damage cellular components, including DNA, proteins, and lipids, and contribute to the development of various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments is its specificity for PC-PLC. This compound has been shown to be a potent and selective inhibitor of PC-PLC, with little or no effect on other phospholipases. This specificity allows researchers to investigate the role of PC-PLC in different cellular processes and diseases.
However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water and organic solvents, which can make it difficult to prepare stock solutions and to administer it to cells or animals. Researchers have used various methods to increase the solubility of this compound, including the use of cyclodextrins and liposomes.
Zukünftige Richtungen
There are several future directions for research on 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. One direction is to investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the production of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Another direction is to investigate the use of this compound in combination with other drugs or therapies. Studies have shown that this compound can enhance the anticancer effects of other drugs, such as cisplatin and doxorubicin. This compound has also been shown to enhance the effects of radiation therapy in cancer cells.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have potential applications in treating different diseases, including cancer and cardiovascular disease. Its mechanism of action involves the inhibition of PC-PLC, which is involved in various cellular processes. While there are limitations to using this compound in lab experiments, its specificity for PC-PLC and its potential applications make it an important tool for researchers.
Synthesemethoden
The synthesis of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves a three-step reaction starting from 3,4-dichlorophenol. The first step involves the conversion of 3,4-dichlorophenol to 3,4-dichlorobenzoyl chloride using thionyl chloride. The second step involves the reaction of 3,4-dichlorobenzoyl chloride with 2-mercaptoethanol to form this compound. The final step involves the purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been extensively studied for its potential applications in various fields of research. One of the major areas of research is cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Another area of research where this compound has been studied is cardiovascular disease. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) in endothelial cells, which are important in the development of atherosclerosis. This compound has also been shown to inhibit the proliferation of smooth muscle cells, which are involved in the development of restenosis after angioplasty.
Eigenschaften
IUPAC Name |
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-9-2-1-6(3-10(9)15)8-4-7(16)5-11-12(8)18-13(17)19-11/h1-5,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZPTXQEWNYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)


![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)